molecular formula C7H8ClNOS B13601309 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one

Cat. No.: B13601309
M. Wt: 189.66 g/mol
InChI Key: CTNIIUNMCGWMIF-UHFFFAOYSA-N
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Description

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is an organic compound with the molecular formula C7H8ClNOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one typically involves the reaction of 4-chlorothiophene-2-carbaldehyde with an appropriate amine and a ketone precursor. One common method is the reductive amination of 4-chlorothiophene-2-carbaldehyde with 3-aminopropan-1-one under mild conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas over a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of 3-amino-1-(4-chlorothiophen-2-yl)propan-1-ol.

    Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1-(2-chlorothiophen-3-yl)propan-1-one
  • 3-Amino-1-(4-bromothiophen-2-yl)propan-1-one
  • 3-Amino-1-(4-methylthiophen-2-yl)propan-1-one

Uniqueness

3-Amino-1-(4-chlorothiophen-2-yl)propan-1-one is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in various applications.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

3-amino-1-(4-chlorothiophen-2-yl)propan-1-one

InChI

InChI=1S/C7H8ClNOS/c8-5-3-7(11-4-5)6(10)1-2-9/h3-4H,1-2,9H2

InChI Key

CTNIIUNMCGWMIF-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1Cl)C(=O)CCN

Origin of Product

United States

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